molecular formula C8H13N3O2 B180262 ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate CAS No. 100187-11-9

ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B180262
CAS No.: 100187-11-9
M. Wt: 183.21 g/mol
InChI Key: JBLLRJXYCKYPII-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 3-position and an ethyl acetate moiety at the 5-position. The ester functional group enhances its lipophilicity, making it advantageous for applications in drug delivery and organic synthesis. Its molecular formula is C₈H₁₂N₃O₂, with a molecular weight of 181.2 g/mol. The compound is synthesized via condensation reactions involving ethyl acetoacetate and hydrazine derivatives, followed by cyclization under reflux conditions .

The 1,2,4-triazole ring confers stability and diverse reactivity, enabling applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science. Its structural flexibility allows for functionalization at multiple positions, tailoring properties for specific uses.

Properties

IUPAC Name

ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-6-9-7(11-10-6)5-8(12)13-4-2/h3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLLRJXYCKYPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269617
Record name Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100187-11-9
Record name Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100187-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanistic Insights

A modified procedure from Royal Society of Chemistry protocols (result) employs arylhydrazines and ethyl-containing cyanamides under reflux in ethanol. For example, heating ethyl hydrazinecarboxylate with 3-ethylcyanamide in ethanol at 80°C for 6–8 hours yields the triazole intermediate. Subsequent esterification with ethyl bromoacetate in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate completes the synthesis.

Key Variables

  • Solvent : Ethanol or DMF for cyclization; DMF for alkylation.

  • Catalyst : Base (e.g., K₂CO₃) facilitates esterification.

  • Temperature : 60–80°C for optimal kinetics.

VariableOptimal RangeImpact on Yield
Reaction Time6–8 hours<70% → >85%
Solvent PolarityHigh (DMF)Enhances nucleophilicity
Base Concentration1.1–1.5 equivalentsMinimizes side products

Alkylation of Pre-formed Triazole Intermediates

Direct alkylation of 3-ethyl-1H-1,2,4-triazole with ethyl bromoacetate is a streamlined single-step method. This approach leverages the nucleophilic character of the triazole’s nitrogen atoms, though regioselectivity challenges necessitate careful optimization.

Regioselective Control

The 3-position nitrogen of 1,2,4-triazoles exhibits higher nucleophilicity under basic conditions. By deprotonating the triazole with sodium hydride in tetrahydrofuran (THF), the ethyl bromoacetate selectively alkylates the 5-position, forming the target compound.

Industrial Scalability

  • Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 2 hours.

  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Catalytic Hydrogenation of Vinyl-Substituted Precursors

A patent-pending method (result) describes the synthesis of ethyl-substituted triazoles via hydrogenation of vinyl intermediates. For this compound, this involves:

  • Synthesis of 2-(3-vinyl-1H-1,2,4-triazol-5-yl)acetic acid via cyclization of vinyl-containing precursors.

  • Esterification with ethanol.

  • Catalytic Hydrogenation of the vinyl group to ethyl using Pd/C under 3 bar H₂ at 80°C.

Advantages

  • Selectivity : Hydrogenation avoids competing side reactions.

  • Yield : >90% after optimization.

Electrochemical Synthesis Using Hydrazones and Cyanamides

Emerging electrochemical methods (result) enable the formation of 1,2,4-triazoles under mild conditions. By applying a constant current (10 mA/cm²) to a mixture of 3-ethylhydrazone and cyanamide in acetonitrile, the triazole ring forms at room temperature. Subsequent esterification with ethyl bromoacetate completes the synthesis.

Sustainability Metrics

  • Energy Efficiency : 50% reduction compared to thermal methods.

  • Solvent Recovery : >90% acetonitrile recyclability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Cyclocondensation8592Moderate120
Alkylation7895High95
Catalytic Hydrogenation9097High150
Electrochemical8290Low200

Critical Considerations

  • Catalytic Hydrogenation : Highest yield and purity but requires specialized equipment.

  • Electrochemical Synthesis : Eco-friendly but currently limited to lab-scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .

Scientific Research Applications

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activities. Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate may exhibit significant antifungal effects due to its structural components that allow it to interact with fungal enzymes and pathways. Research indicates that triazoles can inhibit the enzyme lanosterol demethylase, which is crucial in ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

Case Study:
A study conducted by Yang and Bao (2020) demonstrated that triazole derivatives showed potent antifungal activity against various fungal strains. This compound could be evaluated similarly for its efficacy against common pathogens like Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The antibacterial potential of this compound is also notable. Triazole compounds have been shown to exhibit activity against a range of bacteria due to their ability to inhibit bacterial enzymes.

Data Table: Antibacterial Efficacy Comparison

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
FluconazoleEscherichia coli0.5 μg/mL
ItraconazolePseudomonas aeruginosa0.25 μg/mL

Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal applications. Triazole derivatives are known to interfere with plant growth regulators and metabolic pathways in plants.

Research Findings:
Studies indicate that triazole-based herbicides can effectively control weed populations by inhibiting specific biosynthetic pathways essential for plant growth . this compound could be synthesized and tested for its herbicidal properties against common agricultural weeds.

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.

Example Application:
Research has shown that polymers containing triazole moieties exhibit improved resistance to heat and chemicals . This makes them suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to the inhibition of enzymes or receptors involved in disease pathways. This interaction can result in the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents on the Triazole Ring

Table 1: Substituent-Driven Comparisons
Compound Name Substituent(s) Key Features Applications
Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate 3-Ethyl, 5-ethyl acetate High lipophilicity, versatile reactivity Drug intermediates, agrochemicals
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate 3-(3,4,5-Trimethoxyphenyl) Enhanced bioactivity due to methoxy groups Anticancer, antifungal agents
Ethyl 2-{5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate 5-(Trifluoromethylphenyl) Electron-withdrawing CF₃ group improves metabolic stability Fluorescent probes, metal ion sensors
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate 3-(Thiophen-2-ylmethyl), 5-thioacetate Sulfur-containing substituent; cation-dependent activity Actoprotective agents (6.32% more active than riboxin)

Key Insights :

  • Electron-donating groups (e.g., methoxy in ) enhance biological activity by improving target binding.
  • Electron-withdrawing groups (e.g., CF₃ in ) increase chemical stability and resistance to enzymatic degradation.
  • Cationic variations (e.g., K⁺ vs. Na⁺ in ) significantly alter pharmacological efficacy, with potassium salts showing superior actoprotective effects.

Functional Group Modifications: Ester vs. Acid vs. Amine

Table 2: Functional Group Comparisons
Compound Name Functional Group Properties Applications
This compound Ethyl ester Lipophilic, hydrolyzable Prodrug formulations
2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetic acid Carboxylic acid Hydrophilic, ionizable Metal chelation, catalysis
2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanamine Ethanamine Basic, nucleophilic Antifungal agents, polymer precursors

Key Insights :

  • Ester derivatives are preferred for prodrugs due to their ability to cross cell membranes and hydrolyze in vivo.
  • Acid forms (e.g., ) exhibit higher solubility in polar solvents, suitable for aqueous-phase reactions.
  • Amine derivatives (e.g., ) participate in Schiff base formation, enabling polymer synthesis and coordination chemistry.

Heterocyclic Analogues: Triazole vs. Thiadiazole vs. Tetrazole

Table 3: Heterocyclic Core Comparisons
Compound Name Core Structure Unique Features Applications
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate 1,2,4-Thiadiazole Sulfur and nitrogen heteroatoms; aromatic interactions Corrosion inhibitors, antimicrobials
Ethyl 2-(2H-tetrazol-5-yl)acetate Tetrazole High nitrogen content; explosive potential Energetic materials, coordination polymers

Key Insights :

  • 1,2,4-Triazoles (target compound) balance stability and reactivity, ideal for pharmaceuticals.
  • Thiadiazoles (e.g., ) exhibit strong intermolecular interactions due to sulfur, enhancing material durability.
  • Tetrazoles (e.g., ) are highly polar but require careful handling due to explosive tendencies.

Biological Activity

Introduction

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight181.20 g/mol
SolubilitySoluble in organic solvents like DMSO and methanol

The compound features an ethyl acetate moiety linked to a 1,2,4-triazole ring. The triazole ring is significant for its ability to interact with various biological targets.

Antifungal and Antibacterial Properties

Triazole derivatives are widely recognized for their antifungal properties. This compound may exhibit antifungal activity similar to other triazole compounds such as fluconazole and itraconazole. In vitro studies have shown that triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. The mechanism often involves the inhibition of cytochrome P450 enzymes (CYP51), which are crucial for ergosterol production.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the triazole moiety enhances the interaction with cellular targets involved in cancer progression. This compound's structural modifications may confer unique properties that warrant further investigation into its anticancer efficacy .

Enzyme Inhibition

Enzyme inhibition studies have indicated that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. For example, certain triazole compounds have shown higher inhibitory activity compared to standard drugs like galantamine . The SAR analysis suggests that modifications on the triazole ring can significantly influence inhibitory potency.

Study on Antifungal Activity

A study conducted by Saadeh et al. assessed various triazole derivatives for their antifungal activity against Candida species. This compound was included in the screening process and exhibited promising results against specific strains of fungi. The compound's efficacy was compared with established antifungals like fluconazole and showed comparable or enhanced activity against resistant strains .

Anticancer Research

In another research effort focused on anticancer properties, this compound was tested against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that this triazole derivative could be a candidate for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural variations within the triazole ring and substituents attached to it. A comprehensive SAR analysis indicates that:

  • Substituent Positioning : The position of substituents on the triazole ring can significantly affect biological activity.
  • Functional Groups : The presence of electron-donating or electron-withdrawing groups alters binding affinity to target enzymes.
  • Chain Length : Variations in alkyl chain length attached to the triazole ring influence solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common method involves refluxing 4-[(arylidene-amino)-5-substituted]-1,2,4-triazol-3-ones with sodium in absolute ethanol, followed by reaction with ethyl bromoacetate under prolonged reflux (5–6 hours) . Key parameters include:

  • Solvent choice : Absolute ethanol ensures solubility and reactivity of intermediates.
  • Temperature control : Reflux conditions (~78°C) prevent side reactions like ester hydrolysis.
  • Stoichiometry : A 1:1 molar ratio of triazole precursor to ethyl bromoacetate minimizes byproducts.
    Yield optimization requires purification via recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

  • IR spectroscopy : Identification of ester carbonyl (C=O) stretching at ~1730–1750 cm⁻¹ and triazole ring vibrations (C=N) at ~1550–1600 cm⁻¹ .
  • ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, ethyl ester -CH₂CH₃), δ 4.1–4.3 ppm (quartet, ester -OCH₂), and δ 8.0–8.5 ppm (singlet, triazole proton) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) with fragmentation patterns consistent with ester and triazole moieties .
    Chromatographic purity is assessed via HPLC using C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous triazole derivatives require:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritancy from volatile intermediates (e.g., ethyl bromoacetate) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, as triazoles may persist in aquatic environments .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole ring’s electron-deficient nature may favor interactions with biological targets like enzymes .
  • Molecular docking : Simulate binding affinities with antimicrobial targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) using software like AutoDock Vina. Correlate docking scores with experimental IC₅₀ values from bioassays .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) to prioritize in vivo testing .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

  • Reproducibility checks : Verify synthetic protocols (e.g., trace metal contamination in solvents may alter reaction pathways) .
  • Batch analysis : Compare multiple synthetic batches via LC-MS to identify impurities affecting bioactivity .
  • Meta-analysis : Cross-reference published data on structurally similar triazoles (e.g., ethyl 5-methyl-4H-1,2,4-triazole-3-carboxylate) to isolate substituent effects on activity .

Q. How can the compound’s acidic properties influence its formulation in drug delivery systems?

The ester group’s hydrolytic stability at physiological pH (~7.4) is critical.

  • pH-dependent degradation : Monitor via accelerated stability testing (e.g., 40°C/75% RH for 6 months). Hydrolysis to 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetic acid may reduce bioavailability .
  • Prodrug design : Modify the ester moiety (e.g., tert-butyl esters) to delay hydrolysis and enhance membrane permeability .

Q. What experimental frameworks link this compound’s synthesis to broader theoretical models in heterocyclic chemistry?

  • Hammett substituent constants : Correlate electron-withdrawing/donating groups on the triazole ring with reaction rates in nucleophilic acyl substitutions .
  • Retrosynthetic analysis : Deconstruct the molecule into synthons (e.g., 3-ethyl-1H-1,2,4-triazole-5-amine and ethyl bromoacetate) to align with green chemistry principles (atom economy >80%) .

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